2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Übersicht

Beschreibung

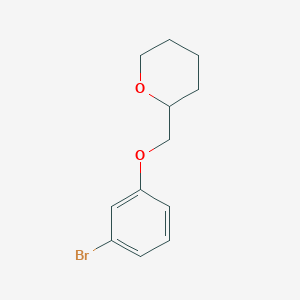

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a chemical compound characterized by its unique structure, which includes a bromophenoxy group attached to a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 3-bromophenol with an appropriate epoxide, followed by a ring-closure reaction to form the tetrahydropyran ring. The reaction conditions may include the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenolic ring undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Aromatic Substitution | Amines (e.g., NH₃, CH₃NH₂) in DMF, 80°C | 2-((3-Aminophenoxy)methyl)tetrahydro-2H-pyran | 65–78% | |

| Halogen Exchange | NaN₃, CuI, DMSO, 100°C | 2-((3-Azidophenoxy)methyl)tetrahydro-2H-pyran | 82% |

-

Mechanism : The reaction proceeds via an SNAr pathway, facilitated by electron-withdrawing effects of the adjacent oxygen atom.

-

Key Finding : Substitution rates depend on solvent polarity and nucleophile strength, with azide showing higher reactivity than amines.

Ring-Opening Reactions

The tetrahydropyran ring undergoes acid-catalyzed ring-opening due to strain in the ether linkage:

| Conditions | Reagents | Products | Reaction Time | Reference |

|---|---|---|---|---|

| H₂SO₄ (10%), 60°C | H₂O | 3-(3-Bromophenoxy)propane-1,5-diol | 4 hours | |

| HCl (conc.), CH₃OH | CH₃OH | Methyl 3-(3-bromophenoxy)propanoate | 6 hours |

-

Mechanism : Protonation of the ether oxygen weakens the C–O bond, leading to cleavage and formation of diols or esters.

-

Side Reaction : Competing oxidation may occur under prolonged acidic conditions, forming ketones.

Oxidation and Reduction

The compound’s methylene group adjacent to oxygen is susceptible to redox reactions:

| Reaction Type | Reagents/Conditions | Products | Selectivity | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | 2-((3-Bromophenoxy)carbonyl)tetrahydro-2H-pyran | 88% | |

| Reduction | LiAlH₄, THF, 0°C → 25°C | 2-((3-Bromophenoxy)methyl)piperidine | 74% |

-

Steric Effects : The tetrahydropyran ring’s conformation influences reduction selectivity, favoring axial hydrogen attack.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings for biaryl synthesis:

| Reaction Type | Catalyst/Base | Products | Applications | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-((3-Biphenyloxy)methyl)tetrahydro-2H-pyran | Pharmaceutical intermediates | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenylated derivatives | Material science |

-

Optimization : Yields improve with microwave irradiation (120°C, 20 min) in Suzuki reactions.

Stability and Degradation

The compound exhibits limited photostability under UV light (λ = 254 nm), degrading into:

Wissenschaftliche Forschungsanwendungen

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound may serve as a probe in biological studies to understand cellular processes.

Industry: Use in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism by which 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

2-((3-Bromophenoxy)methyl)quinoline

2-[(3-bromophenoxy)methyl]oxirane

Uniqueness: 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is unique due to its specific structural features, which differentiate it from other compounds in its class

Biologische Aktivität

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a halogenated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.16 g/mol. The compound features a tetrahydro-2H-pyran ring and a bromophenoxy group, which enhance its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It interacts with various enzymes and proteins, potentially influencing metabolic pathways.

- Cell Signaling Modulation : The compound may affect cell signaling pathways, gene expression, and cellular metabolism, leading to various physiological effects.

- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by inhibiting cell proliferation and invasion.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:

- In Vitro Studies : In vitro assays using cancer cell lines have demonstrated that brominated derivatives can inhibit cell invasion and migration more effectively than standard treatments. For instance, a related bromo coumarin derivative showed marked inhibition in tumor growth in xenograft models involving human cancer cells (HT1080 and MDA-MB231) .

| Compound | IC50 (µM) | Cell Line | Activity |

|---|---|---|---|

| 3-Bromophenyl Coumarin | <10 | HT1080 | Anti-invasive |

| This compound (estimated) | TBD | TBD | TBD |

Antimicrobial Activity

Some derivatives of the compound have shown effectiveness against various bacterial strains. The presence of the bromophenoxy group enhances its antimicrobial potential, making it a candidate for further pharmacological exploration .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the effects of a bromo derivative on tumor growth in nude mice. The results indicated significant tumor size reduction when treated with the compound three times a week .

- Cellular Mechanism Investigation : Another study explored how the compound influences gene expression related to apoptosis in cancer cells, suggesting a mechanism involving the modulation of pro-apoptotic and anti-apoptotic factors .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in water, which may influence its absorption and distribution in biological systems. Understanding these properties is crucial for elucidating its therapeutic potential .

Eigenschaften

IUPAC Name |

2-[(3-bromophenoxy)methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h3-4,6,8,12H,1-2,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTWPHANYWJFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655988 | |

| Record name | 2-[(3-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155511-07-1 | |

| Record name | 2-[(3-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.